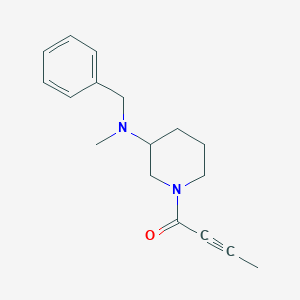

N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine, also known as Bupivacaine, is a local anesthetic drug that is widely used in clinical medicine. It is an amide-type local anesthetic and is chemically related to lidocaine and mepivacaine. Bupivacaine is used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. It is also used in dentistry, ophthalmology, and veterinary medicine.

Mechanism of Action

N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals. It also affects potassium channels, which can lead to cardiac toxicity at high doses. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has a longer duration of action than other local anesthetics, which makes it useful for long-lasting procedures.

Biochemical and Physiological Effects:

N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine can cause a range of side effects, including numbness, tingling, and muscle weakness. It can also cause cardiovascular effects, such as hypotension and arrhythmias. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine toxicity can be life-threatening and requires prompt treatment.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine is commonly used in preclinical research to induce local anesthesia in animal models. It has a long duration of action, which allows for extended observation of the effects of the anesthetic. However, bupivacaine can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several areas of research that are being explored with bupivacaine. These include its use in treating neuropathic pain, its potential for use in cancer pain management, and its use in combination with other drugs to reduce the need for opioids. There is also ongoing research into the mechanisms of bupivacaine toxicity, which could lead to better ways of preventing and treating bupivacaine-related complications.

Synthesis Methods

N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine is synthesized by reacting 2-butynoic acid with N-methylpiperidine, which is then benzylated and hydrolyzed to form bupivacaine. The synthesis method is complex and requires careful handling of the chemicals.

Scientific Research Applications

N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has been extensively studied for its use in regional anesthesia and pain management. It is also being investigated for its potential use in treating arrhythmias and neuropathic pain. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has been shown to be effective in reducing postoperative pain and reducing the need for opioids. It is also being studied for its use in cancer pain management.

properties

IUPAC Name |

1-[3-[benzyl(methyl)amino]piperidin-1-yl]but-2-yn-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-3-8-17(20)19-12-7-11-16(14-19)18(2)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZKPDKLOYJVPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)

![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)

![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)

![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)

![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)

![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)